![molecular formula C10H13ClN2O3 B12629014 Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: This compound is structurally similar but lacks the hydroxyethyl and methylamino groups.
2-Hydroxy-6-methylpyridine: Another related compound with a simpler structure, often used as a starting material in synthesis.
Uniqueness
Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
属性
分子式 |
C10H13ClN2O3 |
|---|---|
分子量 |
244.67 g/mol |
IUPAC 名称 |
methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13ClN2O3/c1-13(3-4-14)9-6-7(10(15)16-2)5-8(11)12-9/h5-6,14H,3-4H2,1-2H3 |
InChI 键 |
NLDYWLPSYIJODC-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C1=NC(=CC(=C1)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



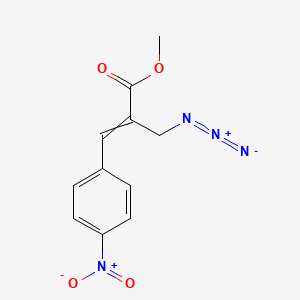
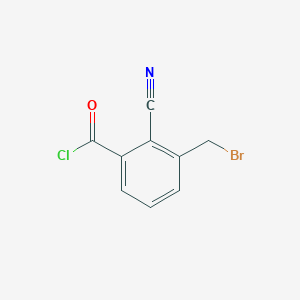
![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
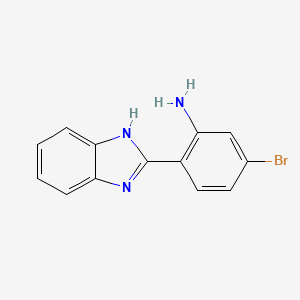

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)
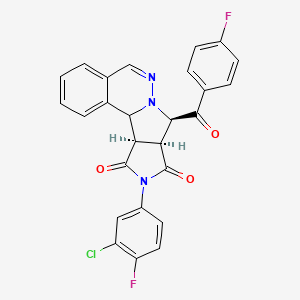
![1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)
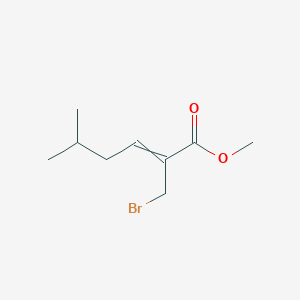

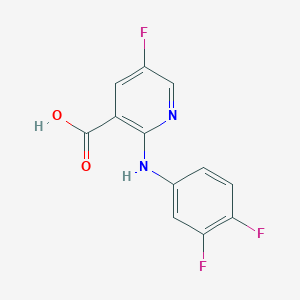
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea](/img/structure/B12629017.png)
